molecular formula C10H11NO4 B1597809 3-Ethoxy-2-hydroxy-beta-nitrostyrene CAS No. 206559-62-8

3-Ethoxy-2-hydroxy-beta-nitrostyrene

Cat. No.: B1597809
CAS No.: 206559-62-8
M. Wt: 209.20 g/mol
InChI Key: IYDHELOQZJRCML-UHFFFAOYSA-N
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Description

3-Ethoxy-2-hydroxy-beta-nitrostyrene is an organic compound with the molecular formula C10H11NO4 and a molecular weight of 209.2 g/mol . It is a derivative of nitrostyrene, characterized by the presence of an ethoxy group and a hydroxyl group on the aromatic ring. This compound is primarily used in scientific research and has various applications in chemistry, biology, and industry.

Scientific Research Applications

3-Ethoxy-2-hydroxy-beta-nitrostyrene has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-2-hydroxy-beta-nitrostyrene typically involves the condensation of 3-ethoxy-2-hydroxybenzaldehyde with nitromethane in the presence of a base, such as sodium hydroxide . The reaction proceeds through a Henry reaction (nitroaldol reaction), forming the nitrostyrene derivative. The reaction conditions generally include:

    Temperature: 10-15°C

    Solvent: Methanol or ethanol

    Base: Sodium hydroxide

    Reaction Time: Several hours

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is typically purified through recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-2-hydroxy-beta-nitrostyrene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro compounds.

    Reduction: Reduction of the nitro group can yield amines.

    Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst (e.g., palladium on carbon) are used.

    Substitution: Reagents like bromine or nitric acid can be used for substitution reactions.

Major Products

    Oxidation: Nitro compounds

    Reduction: Amines

    Substitution: Halogenated or nitrated derivatives

Mechanism of Action

The mechanism of action of 3-Ethoxy-2-hydroxy-beta-nitrostyrene involves its interaction with molecular targets and pathways. The compound can undergo electrophilic aromatic substitution reactions, where the nitro group acts as an electron-withdrawing group, making the aromatic ring more susceptible to nucleophilic attack . Additionally, the hydroxyl and ethoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

    Beta-Nitrostyrene: A simpler analog without the ethoxy and hydroxyl groups.

    3,4-Methylenedioxy-beta-nitrostyrene: Contains a methylenedioxy group instead of the ethoxy and hydroxyl groups.

    2-Hydroxy-beta-nitrostyrene: Lacks the ethoxy group.

Uniqueness

3-Ethoxy-2-hydroxy-beta-nitrostyrene is unique due to the presence of both ethoxy and hydroxyl groups, which enhance its reactivity and potential biological activities compared to simpler nitrostyrene derivatives .

Properties

IUPAC Name

2-ethoxy-6-(2-nitroethenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c1-2-15-9-5-3-4-8(10(9)12)6-7-11(13)14/h3-7,12H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYDHELOQZJRCML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1O)C=C[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20374472
Record name 2-ethoxy-6-(2-nitroethenyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20374472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

206559-62-8
Record name 2-ethoxy-6-(2-nitroethenyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20374472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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